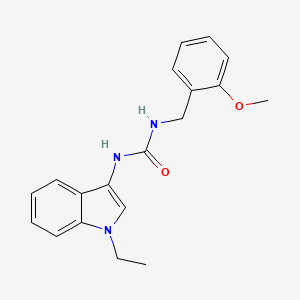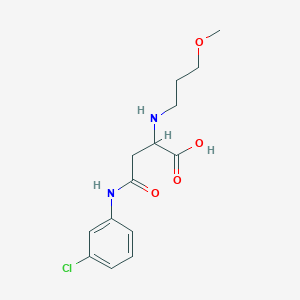
4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It belongs to the class of Janus kinase (JAK) inhibitors, which target the JAK-STAT signaling pathway that plays a key role in the immune response.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
The synthesis and structural analysis of closely related compounds have been extensively studied through spectroscopic methods like FT-IR and NMR, alongside computational methods (DFT) to predict vibrational wavenumbers and assess molecular stability and reactivity. These studies not only confirm the molecular structure but also explore the compound's electronic properties, such as hyperpolarizability, which indicates its potential application in nonlinear optical materials and other fields requiring detailed electronic structure analysis (Rahul Raju et al., 2015).
Molecular Docking and Biological Activities
Research has also delved into molecular docking studies to understand the interaction between similar butanoic acid derivatives and biological targets. These studies suggest that such compounds might exhibit significant biological activities, potentially inhibiting growth factors like Placenta growth factor (PIGF-1), which could be crucial for developing new therapeutic agents (K. Vanasundari et al., 2018).
Advanced Oxidation Processes
The compound's derivatives have been explored in the context of advanced oxidation processes, indicating the potential for environmental applications, particularly in pollutant degradation. The Cr(III)/Cr(VI) redox cycle, facilitated by derivatives of the compound, showcases an efficient pathway for the oxidative degradation of organic pollutants, presenting a novel approach to addressing environmental contamination (A. D. Bokare & W. Choi, 2011).
Synthesis of New Heterocyclic Compounds
Furthermore, research into the synthesis of new heterocyclic compounds using similar chemical structures has highlighted the compound's versatility in creating pharmacologically active molecules. These synthetic routes open up possibilities for developing new drugs with antimicrobial and antifungal properties, which is crucial for expanding the arsenal against resistant strains of bacteria and fungi (G. Sayed et al., 2003).
Eigenschaften
IUPAC Name |
4-(3-chloroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-21-7-3-6-16-12(14(19)20)9-13(18)17-11-5-2-4-10(15)8-11/h2,4-5,8,12,16H,3,6-7,9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUGUWUXSQSXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2620727.png)
![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)


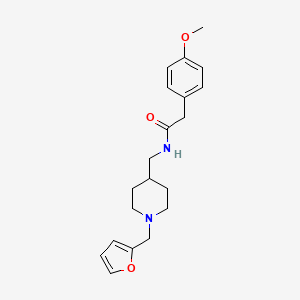
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)

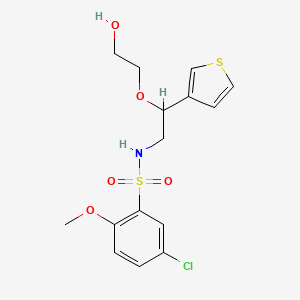
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2620744.png)
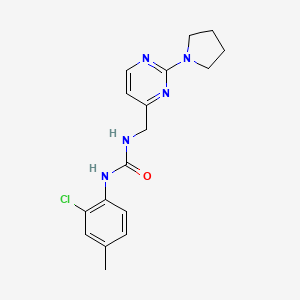
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2620746.png)


